molecular formula C17H12F4N2O2 B5374812 3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione CAS No. 5653-94-1

3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B5374812
CAS No.: 5653-94-1
M. Wt: 352.28 g/mol
InChI Key: MHNWPJAWTNPYKZ-UHFFFAOYSA-N
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Description

3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a complex organic compound characterized by the presence of fluorine atoms and a pyrrolidine ring. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoroaniline with 2-(trifluoromethyl)benzoyl chloride to form an intermediate, which is then cyclized to produce the final pyrrolidine-2,5-dione structure. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms enhances its binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione stands out due to its unique combination of a pyrrolidine ring and multiple fluorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione (commonly referred to as Compound X) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Compound X is C22H18F4N2OC_{22}H_{18}F_4N_2O, with a melting point range of 244-246 °C. Its structure features a pyrrolidine core substituted with a trifluoromethyl phenyl group and a fluoroaniline moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC22H18F4N2OC_{22}H_{18}F_4N_2O
Melting Point244-246 °C
CAS Number885951-46-2

Biological Activity Overview

Research indicates that Compound X exhibits several biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The following sections outline these activities in detail.

Anticancer Activity

Compound X has shown significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells. Notably, it has been tested against:

  • A-431 cells : A skin cancer cell line where Compound X exhibited an IC50 value comparable to standard chemotherapeutics like doxorubicin.
  • Jurkat cells : A model for T-cell leukemia, where it demonstrated potent anti-proliferative effects.

The structure-activity relationship (SAR) analysis suggests that the presence of the trifluoromethyl group enhances the compound's interaction with cellular targets, potentially disrupting critical signaling pathways involved in cell survival and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, Compound X has been evaluated for its antimicrobial efficacy. Studies have reported:

  • Broad-spectrum activity : Effective against both Gram-positive and Gram-negative bacteria.
  • Mechanism of action : Likely involves disruption of bacterial cell membranes and inhibition of essential metabolic processes.

The minimum inhibitory concentration (MIC) values indicate that Compound X could be a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

Preliminary studies have suggested that Compound X may possess anti-inflammatory properties. In animal models, it has been shown to reduce markers of inflammation such as cytokines and prostaglandins. These effects are hypothesized to be mediated through the inhibition of specific inflammatory pathways .

Case Study 1: Anticancer Efficacy

In a study published in ACS Omega, researchers synthesized various derivatives of Compound X and tested their efficacy against multiple cancer cell lines. The results indicated that modifications in the aniline substituent significantly affected cytotoxicity levels. The most potent derivative exhibited an IC50 value of less than 10 µM against A-431 cells, demonstrating the potential for further optimization in drug design .

Case Study 2: Antimicrobial Testing

A separate investigation assessed the antimicrobial activity of Compound X against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed promising results with MIC values ranging from 15 to 30 µg/mL, suggesting its potential utility in treating infections caused by resistant strains .

Properties

IUPAC Name

3-(4-fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F4N2O2/c18-10-5-7-11(8-6-10)22-13-9-15(24)23(16(13)25)14-4-2-1-3-12(14)17(19,20)21/h1-8,13,22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNWPJAWTNPYKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=CC=C2C(F)(F)F)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10971974
Record name 3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5653-94-1
Record name 3-(4-Fluoroanilino)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10971974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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